

Spectroscopic and Synthetic Profile of 1-(Difluoromethyl)-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-(Difluoromethyl)-3-nitrobenzene*

Cat. No.: *B046256*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **1-(difluoromethyl)-3-nitrobenzene** (CAS No. 403-25-8). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a combination of reported physical properties and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a detailed, plausible experimental protocol for its synthesis is proposed, drawing from established methodologies for analogous compounds. This guide is intended to serve as a valuable resource for researchers utilizing **1-(difluoromethyl)-3-nitrobenzene** in synthetic chemistry and drug discovery, providing a foundational understanding of its molecular characteristics and preparation.

Chemical Identity and Physical Properties

1-(Difluoromethyl)-3-nitrobenzene is a substituted aromatic compound with the molecular formula $C_7H_5F_2NO_2$. The presence of the difluoromethyl group, a bioisostere for hydroxyl or thiol groups, and the nitro group, a common pharmacophore and synthetic handle, makes it a molecule of interest in medicinal chemistry and materials science.

Property	Value	Reference
CAS Number	403-25-8	[1]
Molecular Formula	C ₇ H ₅ F ₂ NO ₂	[1]
Molecular Weight	173.12 g/mol	[1]
Melting Point	-14 to -13.5 °C	[1]
Boiling Point	112-114 °C @ 11 mmHg	[1]
Density	1.396 g/cm ³	[1]
Refractive Index	1.513 @ 20 °C	[1]

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally related compounds and established principles of spectroscopy. These predictions are intended to guide the characterization of synthesized **1-(difluoromethyl)-3-nitrobenzene**.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show a triplet for the difluoromethyl proton due to coupling with the two fluorine atoms. The aromatic region will display four signals corresponding to the four protons on the benzene ring, with splitting patterns influenced by their positions relative to the electron-withdrawing nitro and difluoromethyl groups.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.40	s	-	H-2
~8.25	d	~8.0	H-4
~7.90	d	~8.0	H-6
~7.70	t	~8.0	H-5
~6.80	t	~56.0	-CHF ₂

Predicted ^{13}C NMR Data

The carbon NMR spectrum will be characterized by a triplet for the difluoromethyl carbon due to one-bond coupling with the fluorine atoms. The aromatic region will show six distinct signals for the benzene ring carbons.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~148.5	s	-	C-3 (C-NO_2)
~140.0	t	~25.0	C-1 (C-CHF_2)
~135.0	s	-	C-6
~130.0	s	-	C-5
~125.0	s	-	C-2
~122.0	s	-	C-4
~115.0	t	~240.0	$-\text{CHF}_2$

Predicted ^{19}F NMR Data

The fluorine NMR spectrum is anticipated to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling to the single proton.

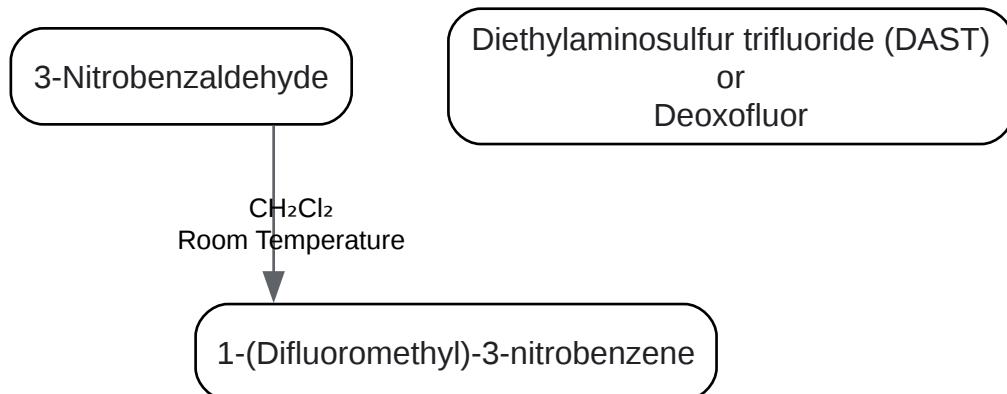
Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -110	d	~56.0	$-\text{CHF}_2$

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to be dominated by strong absorptions corresponding to the nitro group and C-F stretching vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~1530	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~1100	Strong	C-F Stretch
~800-700	Strong	Aromatic C-H Bend (out-of-plane)

Predicted Mass Spectrometry (MS) Data


The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
173	~80	[M] ⁺
127	~100	[M - NO ₂] ⁺
122	~40	[M - CHF ₂] ⁺
76	~60	[C ₆ H ₄] ⁺
51	~30	[CHF ₂] ⁺

Proposed Synthetic Protocol

The synthesis of **1-(difluoromethyl)-3-nitrobenzene** can be approached through the difluoromethylation of a suitable precursor. A plausible method involves the reaction of 3-nitrobenzaldehyde with a difluoromethylating agent.

Reaction Scheme

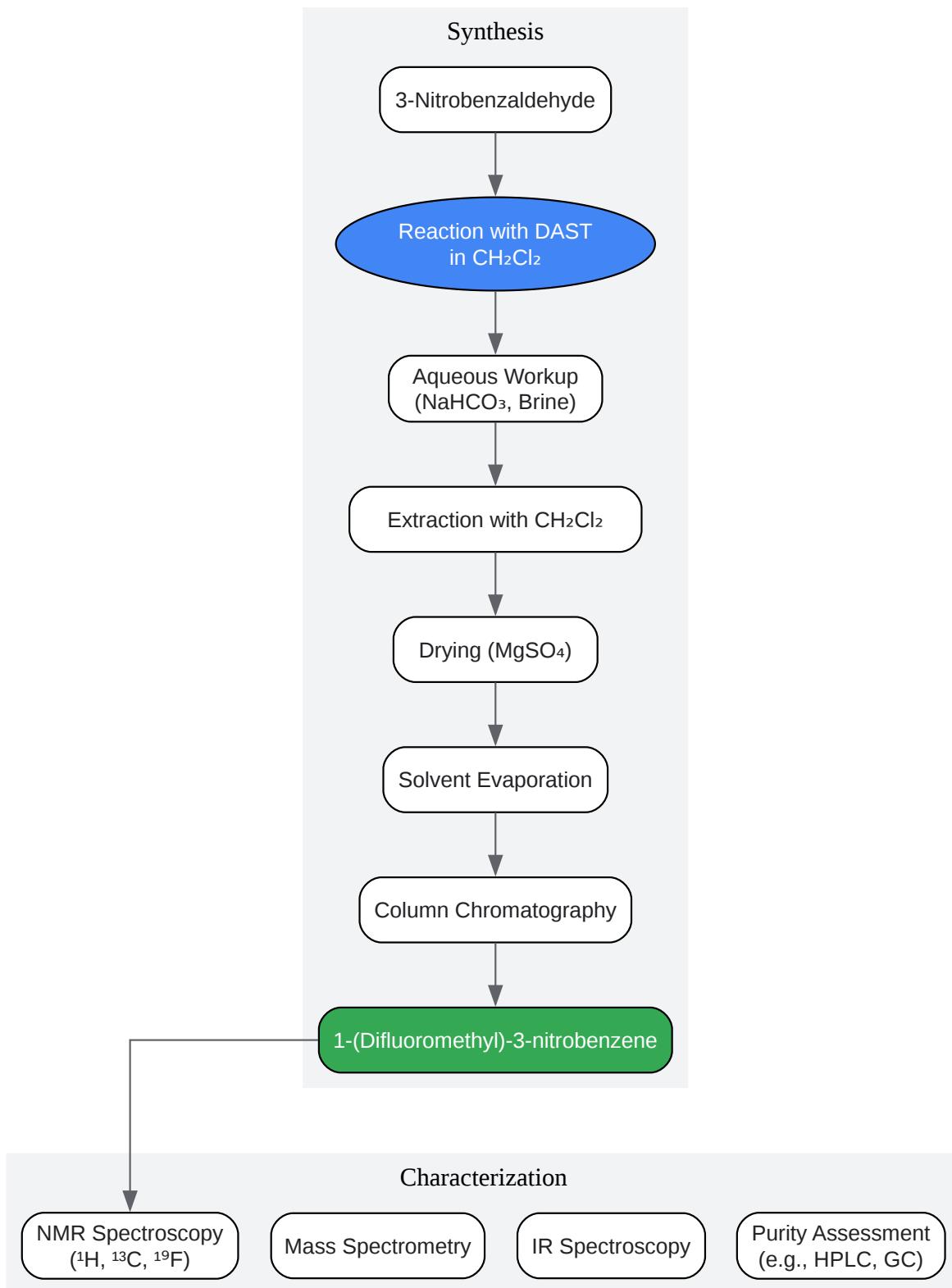
[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-(difluoromethyl)-3-nitrobenzene**.

Experimental Procedure

Materials:

- 3-Nitrobenzaldehyde
- Diethylaminosulfur trifluoride (DAST) or Deoxofluor
- Dichloromethane (CH_2Cl_2), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel


- Rotary evaporator

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add diethylaminosulfur trifluoride (DAST) or Deoxofluor (1.1 equivalents) to the stirred solution via a dropping funnel over 30 minutes. Caution: DAST and Deoxofluor are toxic and moisture-sensitive; handle with appropriate personal protective equipment in a fume hood.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **1-(difluoromethyl)-3-nitrobenzene**.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of the target compound.

Safety Information

1-(Difluoromethyl)-3-nitrobenzene is expected to be a hazardous substance. Nitroaromatic compounds are often toxic and can be absorbed through the skin. Fluorinating agents like DAST are corrosive and react violently with water. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides a foundational understanding of **1-(difluoromethyl)-3-nitrobenzene**, offering predicted spectroscopic data to aid in its identification and a detailed, plausible synthetic protocol for its preparation. This information is intended to facilitate the work of researchers in drug development and other scientific fields who may wish to utilize this compound in their studies. Experimental verification of the predicted data is strongly encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 403-25-8 | 4754-3-39 | MDL MFCD18071057 | 3-(Difluoromethyl)nitrobenzene | SynQuest Laboratories [synquestlabs.com]
- 2. To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(Difluoromethyl)-3-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046256#spectroscopic-data-for-1-difluoromethyl-3-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com